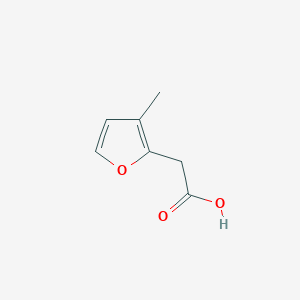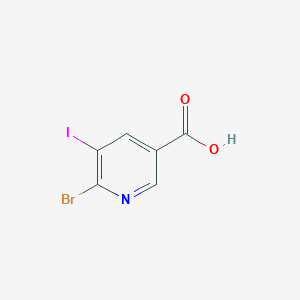
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group
Mecanismo De Acción
Target of Action
Related compounds have been shown to target the d1 protein of photosystem-ii (ps-ii) in certain plants . This protein plays a crucial role in the electron transfer process during photosynthesis .
Mode of Action
Related compounds have been shown to bind at the qb binding site of the d1 protein of ps-ii, blocking the electron transfer in photosynthesis . This results in the inhibition of photosynthesis, leading to the death of the plant .
Biochemical Pathways
The affected biochemical pathway is the photosynthesis pathway, specifically the electron transfer process in PS-II . The downstream effects of this inhibition include the disruption of energy production in the plant, leading to its death .
Pharmacokinetics
Related compounds have shown comparable physiochemical profile, better docking scores, system stability, h-bond occupancy, and binding free energy than terbutryn, a reference molecule .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of photosynthesis, leading to the death of the plant . In a whole plant assay, a related compound, ELC5 (6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine), has shown comparable activity to the reference herbicide (isoproturon) against P. minor .
Análisis Bioquímico
Biochemical Properties
Related compounds have shown considerable anti-urease and leishmanicidal potential . The synthesized complexes also exhibited a significant inhibitory effect on urease .
Cellular Effects
Preliminary studies of human colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) cell lines showed marked anticancer activities of these complexes
Molecular Mechanism
Related compounds have shown to alter the kinetic and thermodynamic properties of these complexes toward biological receptors, in particular, inhibiting enzymatic reactions, enhancing lipophilicity, and altering cell membrane functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(thiophen-2-yl)ethylamine, which is then reacted with morpholine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like ytterbium(III) triflate to enhance the yield and efficiency of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Substituted derivatives at the morpholine or thiophene rings.
Aplicaciones Científicas De Investigación
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide has several scientific research applications:
Comparación Con Compuestos Similares
Similar Compounds
N-(2-morpholino-2-(thiophen-2-ylmethylene)ethanamine: A similar compound with a Schiff base structure.
2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one: Another compound with a morpholine and thiophene moiety.
Uniqueness
N-(2-morpholino-2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide is unique due to its combination of a morpholine ring, thiophene ring, and cyclohexane carboxamide group
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c20-17(14-5-2-1-3-6-14)18-13-15(16-7-4-12-22-16)19-8-10-21-11-9-19/h4,7,12,14-15H,1-3,5-6,8-11,13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDJKQUWIMAWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

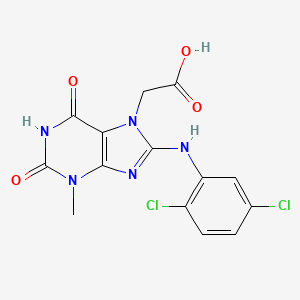
![3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]-3-(oxan-4-yl)propanoic acid](/img/structure/B3017562.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
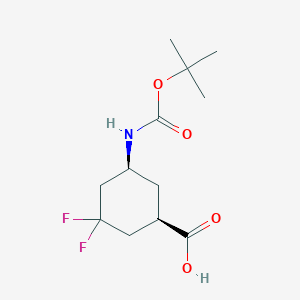
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)
![10-(2,5-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B3017570.png)

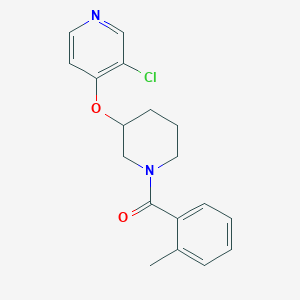
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)
